5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one can be achieved through several methods. One common approach involves the cyclization of N-acylated anthranilic acid derivatives using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the benzoxazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoxazinones.
Scientific Research Applications
5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and formed in the Maillard reaction.
4-hydroxy-5-methyl-3(2H)-furanone: Another compound with antioxidant activity, commonly used in oxidoreductase assays.
Uniqueness
5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
828246-29-3 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-hydroxy-3-methyl-3-propan-2-yl-4H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-7(2)12(3)11(15)16-9-6-4-5-8(14)10(9)13-12/h4-7,13-14H,1-3H3 |
InChI Key |
JJDVCBQJRNHNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)OC2=CC=CC(=C2N1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.